molecular formula C16H26N4O2 B7138628 N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7138628
M. Wt: 306.40 g/mol
InChI Key: ZBFWGOXURJAJMH-UHFFFAOYSA-N
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Description

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide: is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a cyclohexyl ring, an amino group, and a pyrazole ring, making it a valuable tool in various fields of study.

Properties

IUPAC Name

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11(2)20-9-8-13(19-20)16(22)18-14(10-15(17)21)12-6-4-3-5-7-12/h8-9,11-12,14H,3-7,10H2,1-2H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWGOXURJAJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC(CC(=O)N)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the pyrazole ring. The amino group is introduced through a series of reactions that ensure the correct positioning and stability of the functional groups. Common reagents used in the synthesis include cyclohexanone, hydrazine, and various carboxylic acids. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and automated systems can further enhance the production process, reducing costs and improving scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

N-(3-amino-1-cyclohexyl-3-oxopropyl)-1-propan-2-ylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

  • N-(3-amino-1-cyclohexyl-3-oxopropyl)-N-methylhexanediamide
  • 6-[(3-Amino-1-cyclohexyl-3-oxopropyl)carbamoyl]pyridine-2-carboxylic acid

These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of the cyclohexyl ring, amino group, and pyrazole ring in this compound sets it apart, providing distinct chemical and biological characteristics.

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